5-(3-氨基丙基)-1,2-恶唑-3-羧酸甲酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

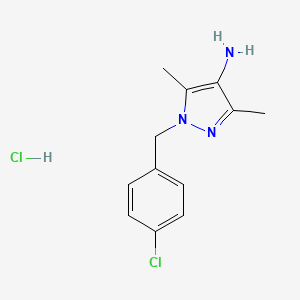

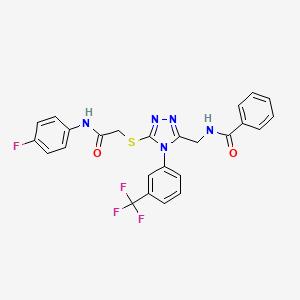

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride is likely a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The presence of the 3-aminopropyl group suggests that this compound has an amino group attached to a three-carbon chain. The methyl ester and hydrochloride groups suggest that this compound is a salt of a carboxylic acid .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . For example, amines can react with carboxylic acids or esters to form amides .Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered oxazole ring with various substituents. The 3-aminopropyl group would be attached to one of the carbon atoms in the ring, and the methyl ester would be attached to the carboxylate group .Chemical Reactions Analysis

Oxazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the amino group might make this compound a good nucleophile, able to donate a pair of electrons to an electrophile .科学研究应用

合成与化学性质

- 已使用 HPLC、GC-MS、FTIR 和多核 NMR 光谱等技术合成和研究了 5-氨基-1H-[1,2,4]三唑-3-羧酸甲酯盐酸盐及其衍生物。与类似的三唑衍生物相比,这些化合物显示出对乙酰化的敏感性显着降低。已对其乙酰化反应以及结构、光谱和构象特征进行了彻底的研究 (Dzygiel 等人,2004)。

催化应用

- 衍生自异恶唑-3-甲酰胺和恶唑-4-甲酰胺部分的二齿配体已用于 Pd 催化的伯胺化合物中 C(sp3)-H 键活化。这项研究导致了各种 γ-取代非天然氨基酸的有效合成 (Pasunooti 等人,2015)。

抗分枝杆菌化合物

- 已对涉及恶唑-4-碳酰肼衍生物的某些抗分枝杆菌化合物的结构、振动、自然键轨道和量子化学分析进行了研究。这些化合物对特定菌株表现出有希望的抗分枝杆菌活性,被认为是新类抗分枝杆菌药物的候选者 (Wojciechowski 和 Płoszaj,2020)。

新型氨基酸类构建模块

- 已合成 5-(N-Boc-环氨基)-1,2-恶唑-4-羧酸甲酯,这是一种新型杂环氨基酸类构建模块。这些化合物可能对新药或生物活性分子的开发很重要 (Bruzgulienė 等人,2022)。

缓蚀

- 已研究了包括 5-氨基-1,2,4-三唑在内的某些三唑衍生物在酸性溶液中抑制低碳钢腐蚀的效率。这些研究有助于理解缓蚀机制和开发更有效的缓蚀剂 (Hassan 等人,2007)。

未来方向

作用机制

Target of Action

Similar compounds such as spermidine, a polyamine formed from putrescine, have been found to interact with various targets including the beta-1 adrenergic receptor, beta-2 adrenergic receptor, thioredoxin reductase 1, cytoplasmic, and gentamicin 3’-acetyltransferase .

Biochemical Pathways

Related compounds like spermidine are involved in several metabolic pathways, including cystathionine beta-synthase deficiency, methionine metabolism, methionine adenosyltransferase deficiency, and spermidine and spermine biosynthesis .

Pharmacokinetics

Similar compounds such as n-(3-aminopropyl)methacrylamide hydrochloride have been found to have a melting point of 123-128 °c , which may impact its bioavailability.

Result of Action

Related compounds like spermidine are known to stabilize some membranes and nucleic acid structures .

Action Environment

The action, efficacy, and stability of Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride can be influenced by various environmental factors. For instance, pH values can impact the stability of similar compounds . More research is needed to fully understand the environmental influences on this compound.

属性

IUPAC Name |

methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.ClH/c1-12-8(11)7-5-6(13-10-7)3-2-4-9;/h5H,2-4,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNUPSATUJUJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1,2,4]Triazol-1-yl-butyric acid](/img/structure/B2904069.png)

![3-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2904072.png)

![2-chloro-N-{[4-(3,4-dichlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-6-fluorobenzamide](/img/structure/B2904074.png)

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B2904075.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2904081.png)

![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904087.png)

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2904090.png)